molecular formula C6H7N3O B1348402 Methyl pyrazine-2-carboximidate CAS No. 74617-55-3

Methyl pyrazine-2-carboximidate

Cat. No. B1348402
CAS RN: 74617-55-3
M. Wt: 137.14 g/mol
InChI Key: KJPCOZRHGFEIMQ-UHFFFAOYSA-N
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Description

“Methyl pyrazine-2-carboximidate” is a chemical compound with the molecular formula C6H7N3O123. It is also known by other names such as “METHYL PYRAZINE-2-CARBOXYLATE”, “METHYL PYRAZINOATE”, “METHYL PYRAZINE-2-CA”, “Aaptamine Impurity 9”, “METHYL PYRAZINECARBOXYLATE”, “Pyrazinoic acid methyl ester”, “METHYL 2-PYRAZINECARBOXYLATE”, “Pyrazinecarboxylic acid methyl”, and "Methyl2-Pyrazinecarboxylate"4.



Synthesis Analysis

The synthesis of “Methyl pyrazine-2-carboximidate” involves the methanolysis of 2-cyanopyrazine567. This process occurs in the presence of metal salts such as ZnCl2.7H2O7. The resulting product is a chelating ligand5.



Molecular Structure Analysis

The molecular structure of “Methyl pyrazine-2-carboximidate” has been analyzed using various spectroscopic techniques5. The coordination environment around manganese (II) ions is similar, but the complexes are different in the geometrical position of the ligands5.



Chemical Reactions Analysis

“Methyl pyrazine-2-carboximidate” has been used in the synthesis of metal complexes56. These complexes are formed from the reaction of MnX2.4H2O (X=Cl− and NO3̄) with 2-cyanopyrazine in methanolic solution5.



Physical And Chemical Properties Analysis

“Methyl pyrazine-2-carboximidate” has a molecular weight of 122.10 g/mol9. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 49. Its exact mass and monoisotopic mass are 122.035436760 g/mol9. The topological polar surface area is 72.7 Ų9.


Scientific Research Applications

Industrial and Pharmaceutical Applications

Methyl pyrazine-2-carboximidate (2MP) has garnered significant interest for its industrial and pharmaceutical applications. Studies have investigated its vapor-liquid equilibria (VLE) and excess molar volumes (VE) in various binary mixtures, essential for its potential use in pharmaceutical and industrial processes (Park et al., 2001).

Antimycobacterial Evaluation

Researchers have designed and synthesized derivatives of pyrazinoic acid, including those with methyl and propyl groups, which have shown significant antimycobacterial activity. These compounds, like 3-(phenylcarbamoyl)pyrazine-2-carboxylic acids, have been evaluated for their effectiveness against Mycobacterium tuberculosis (Semelková et al., 2017).

Corrosion Inhibition

2-Methylpyrazine and its derivatives have been explored for their potential as corrosion inhibitors. Quantum chemical calculations and molecular dynamics simulations have been used to investigate their adsorption properties and effectiveness in preventing steel corrosion (Obot & Gasem, 2014).

Food Industry Applications

In the food industry, natural pyrazines, including methyl-substituted forms, are used as flavor ingredients and preservatives due to their effective antimicrobial action. Their formation mechanisms, metabolism, and functional properties in various biological systems have been extensively reviewed (Fayek et al., 2021).

Antibacterial Agents

Pyrazine functionalized Ag(I) and Au(I)-NHC complexes have shown promise as antibacterial agents against human pathogens resistant to several antibiotics. Their potential lies in their novel mode of action and effectiveness in inhibiting biofilm formation by various bacteria (Roymahapatra et al., 2012).

Antimicrobial and Antifungal Activities

Theantimicrobial and antifungal activities of various pyrazine derivatives have been a subject of study. For instance, novel N-arylimidazo[1,2-a]pyrazine-2-carboxamides have been synthesized and screened for their antimicrobial activity, with some showing promising results (Jyothi & Madhavi, 2019).

Antitumor Activity

Methyl pyrazine-2-carboximidate derivatives have also been explored for their antitumor potential. Novel methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates, for instance, were synthesized and evaluated for their effects on human tumor cells growth, cell cycle analysis, apoptosis, and toxicity in non-tumor cells, providing insights into structure-activity relationships (Rodrigues et al., 2021).

Coordination Chemistry

The compound has been involved in coordination chemistry studies as well. For example, in reactions with stannic chloride and manganese(II) complexes, methyl pyrazine-2-carboximidate has demonstrated different coordination geometries and binding properties, relevant for developing new materials and catalysts (Najafi et al., 2011); (Amani & Hamedani, 2018).

Use in Clinical Conditions

The degradation of bortezomib, a drug containing a pyrazine-2-carboxamide moiety, under clinical conditions, has been studied, providing insights into its stability and efficacy in therapeutic applications (Bolognese et al., 2009).

Photoluminescence Studies

Silver(I) coordination polymers assembled through methanolysis of pyrazinecarbonitrile, including methyl pyrazine-2-carboximidate, have been examined for their structure and photoluminescence properties, which is significant for the development of new luminescent materials [(Shin et al., 2009)](https://consensus.app/papers/silveri-coordination-polymers-selfassembled-shin/18dfe1c9fbac55118d14ba4170defd1e/?utm_source=chatgpt).

Safety And Hazards

“Methyl pyrazine-2-carboximidate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation10.


Future Directions

Further research and studies are needed to fully understand the potential applications and implications of “Methyl pyrazine-2-carboximidate”. Its use in the synthesis of metal complexes suggests potential applications in various fields56.


properties

IUPAC Name

methyl pyrazine-2-carboximidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c1-10-6(7)5-4-8-2-3-9-5/h2-4,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJPCOZRHGFEIMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=N)C1=NC=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00332878
Record name methyl pyrazine-2-carboximidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl pyrazine-2-carboximidate

CAS RN

74617-55-3
Record name methyl pyrazine-2-carboximidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Cyanopyrazine (5.26 g, 50 mmol) was dissolved in methanol (40 ml), and sodium methoxide (0.27 g, 5.0 mmol) was added. The reaction mixture was stirred at room temperature for 45 minutes. After the reaction was completed, acetic acid (0.33 g, 5.5 mmol) was added to neutralize the reaction solution, and the solution was concentrated under reduced pressure. Dichloromethane (50 ml) and diethyl ether (50 ml) were added to the concentrated residue, and insolubles were removed by filtration. The filtrate was concentrated under reduced pressure to give the crude product of methyl pyrazinecarboximidate (6.87 g) as colorless powder.
Quantity
5.26 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.33 g
Type
reactant
Reaction Step Two
Quantity
0.27 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
V Amani, N Faal Hamedani - Molecular Crystals and Liquid …, 2018 - Taylor & Francis
… have obtained new structures assembled by methyl pyrazine-2-carboximidate (2-MPyzCI) … Expectedly, 2-cyanopyrazine ligand converts to methyl pyrazine-2-carboximidate (2-MPyzCI) …
Number of citations: 2 www.tandfonline.com
V Amani - Inorganic Chemistry Research, 2022 - inorgchemres.org
… anion and 2MPzCI is methyl pyrazine-2-carboximidate), was synthesized from the reaction of ZnCl2.… 7H2O salt the 2-cyanopyrazine ligand converts to methyl pyrazine-2-carboximidate. …
Number of citations: 2 www.inorgchemres.org
JW Shin, JH Han, BG Kim, SH Jang, SG Lee… - Inorganic Chemistry …, 2009 - Elsevier
… Interestingly, we have obtained new framework structures assembled by methyl pyrazine-2-carboximidate (MPCI) resulted from methanolysis of pyrazinecarbonitrile. Herein, we report …
Number of citations: 6 www.sciencedirect.com
V Amani, AS Delbari, D Sharafie, M Naseh - Research on Chemical …, 2020 - Springer
… The 2-cyanopyrazine compound is methanolysis present in methanol solvent and formation of methyl pyrazine-2-carboximidate (2-MPyzCI, Scheme 1) [11,12,13,14,15,16,17]. The …
Number of citations: 4 link.springer.com
XW Liu, JL Lu, YD Chen, L Li, DS Zhang - Inorganic Chemistry …, 2010 - Elsevier
… The title complex, [Ru(bpy) 2 pzip] 2+ was prepared by the reaction of methyl pyrazine-2-carboximidate (ca. 0.4 mmol) in CH 3 OH with a solution of [Ru(bpy) 2 (5,6-(NH 2 ) 2 -phen)](…
Number of citations: 13 www.sciencedirect.com
XW Liu, JL Lu, YD Chen, L Li, DS Zhang - Inorganica Chimica Acta, 2011 - Elsevier
… [Ru(phen) 2 (pzip)] 2+ was prepared through the condensation of methyl pyrazine-2-carboximidate with the precursor complex [Ru(phen) 2 (5,6-(NH 2 ) 2 -phen)] 2+ on the basis of the …
Number of citations: 5 www.sciencedirect.com
JW Shin, HJ Cho, KS Min - Inorganic Chemistry Communications, 2012 - Elsevier
… properties of two silver(I) coordination polymers, ie [Ag(MPCI)(CF 3 CO 2 )] and [Ag 2 (MPCI) 2 (CH 3 OH)(CF 3 SO 3 )]CF 3 SO 3 (MPCI = methyl pyrazine-2-carboximidate), in which …
Number of citations: 13 www.sciencedirect.com

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